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The table below summarizes the core characteristics of Ravoxertinib:

Attribute Description

Drug Type Small molecule drug [1]

Synonyms GDC-0994, RG7842 [1] [2]

Primary Targets ERK1 & ERK2 (key downstream effectors in the MAPK pathway) [3] [4]

Primary Action Inhibits ERK1/2 kinase activity, blocking downstream signaling [5]

Administration Oral [5] [3]

Highest Phase Phase 1 Clinical Trials [1] [4]

Ravoxertinib works by potently and selectively inhibiting ERK1 and ERK2. It acts as an ATP-

competitive inhibitor that prevents ERK from phosphorylating its substrates, such as p90RSK (with an IC50

of 12 nM) [3] [6]. This inhibition leads to suppressed proliferation and survival signals in tumor cells

dependent on MAPK pathway signaling [5] [4].

A key characteristic noted in studies is that unlike some other ERK inhibitors, Ravoxertinib does not

majorly impact the phosphorylation levels of ERK itself; instead, it effectively blocks the activity of ERK
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and its downstream signaling [7]. This suggests a potentially different mechanism of action concerning

feedback signaling within the pathway.

Quantitative Biochemical & Cellular Activity Data

The potency of Ravoxertinib has been established through various biochemical and cellular assays, with

data summarized in the following table:

Parameter Value Context / Assay Details

Biochemical IC50
(ERK2)

0.3 - 3.1 nM Cell-free assay [3] [4] [8]

Biochemical IC50
(ERK1)

1.1 - 6.1 nM Cell-free assay [3] [4] [8]

Cellular IC50 (p-RSK) 12 nM In tumor cells [3] [6]

Cellular IC50 (p-ERK2) 0.086 µM (86

nM)

In A375 cells (BRAF V600E mutant) [4]

Cellular IC50 (p-RSK) 0.14 µM (140

nM)

In A375 cells (BRAF V600E mutant) [4]

In Vivo Dose 10 mg/kg Oral dose in CD-1 mice sufficient for target coverage >8

hours [3] [6]

Preclinical Efficacy & Key Findings

Preclinical studies highlight two major contexts for Ravoxertinib's anti-tumor effects: monotherapy in

BRAF-mutant cancers and combination therapy to overcome resistance.

Selective Efficacy in BRAF-Mutant Cancers: A 2024 study demonstrated that Ravoxertinib's anti-

tumor effect is highly dependent on genetic background. It sharply inhibited cell proliferation, colony
formation, and induced G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations. This

effect was significantly more pronounced than in RAS mutant or wild-type cell lines. The study also
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confirmed that Ravoxertinib selectively inhibited tumor growth in a BRAF mutant xenograft mouse

model [5] [9]. The diagram below illustrates the experimental workflow and key findings from this
research:

In Vitro Assays

Start: Investigate genetic dependence
of GDC-0994

Utilize panel of cancer cell lines
(BRAF mutant, RAS mutant, WT)

In Vitro Assays

In Vivo Validation Cell Viability (CCK-8) Colony Formation Cell Cycle Analysis Western Blot (Pathway) Gene Expression

Key Findings

Strong growth inhibition &
G1 arrest in BRAF mutant cells

Minimal effect in most
RAS mutant/WT lines

In vivo tumor growth
inhibition in BRAF mutant model

Click to download full resolution via product page

Potential in Overcoming MAPKi Resistance: Research published in 2025 showed that
Ravoxertinib effectively blocks downstream MAPK signaling (as measured by reduced

phosphorylation of RSK) even in melanoma cell lines with acquired resistance to BRAF inhibitors
(like vemurafenib/PLX4032) [7]. While its antitumor activity as a single agent was limited in this

setting, combining it with existing BRAF and/or MEK inhibitors yielded substantial benefits.
This combination synergistically enhanced apoptosis and growth inhibition, particularly in

resistant lines, suggesting it is a promising strategy for delaying or overcoming therapeutic escape
[7].
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Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the

pivotal studies.

1. Cell Viability Assay (CCK-8) [5]

Purpose: To assess the inhibitory effect of GDC-0994 on cell proliferation.

Procedure:
Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well).

After 16 hours, treat cells daily with GDC-0994 at indicated concentrations for 5 days.
Perform Cell Counting Kit-8 (CCK-8) assay daily.

Measure absorbance at 450 nm using a microplate reader.

2. Monolayer Colony Formation Assay [5]

Purpose: To evaluate long-term clonogenic survival after drug treatment.

Procedure:
Seed cells in triplicate on 6-well plates (200-500 cells/well).

After 16 hours, treat cells daily with GDC-0994.
Culture for 8 to 15 days until colonies form.

Wash colonies with PBS, fix with absolute methanol for 15 min, and stain with 0.1% crystal
violet.

Photograph and count colonies.

3. Cell Cycle and Apoptosis Analysis [5]

Purpose: To determine the distribution of cells in cell cycle phases and the rate of apoptosis.

Procedure:
Seed cells on 6-well plates and treat with GDC-0994 for 24 or 48 hours.

For cell cycle analysis, use a commercial detection kit. Harvest cells, process as per kit
instructions, and analyze DNA content by flow cytometry.

For apoptosis analysis, use an Annexin V-FITC/PI Apoptosis Detection Kit. Harvest cells, stain
with Annexin V and PI, and analyze by flow cytometry.

Analyze data using software like FlowJo.

4. Western Blotting for Pathway Analysis [5] [7]

Purpose: To detect changes in protein phosphorylation and pathway activity.

Procedure:
Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.

Load 20 μg of protein extract for SDS-PAGE.
Transfer proteins to a PVDF membrane.

Block membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate with primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-RSK) overnight at

4°C.
Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.
Detect signals using ECL substrate and visualize on an imaging system.

Clinical Development Status

Ravoxertinib has reached Phase 1 clinical trials for patients with advanced solid tumors.

Completed Phase 1 Trials: The drug was evaluated in patients with locally advanced or
metastatic solid tumors, including non-small cell lung cancer (NSCLC), metastatic colorectal
carcinoma, and melanoma [1] [4].
Clinical Findings: The phase I first-in-human study showed an acceptable safety and
pharmacodynamic profile, and reported partial responses in two BRAF mutation-positive patients
with metastatic colorectal cancer [5] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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